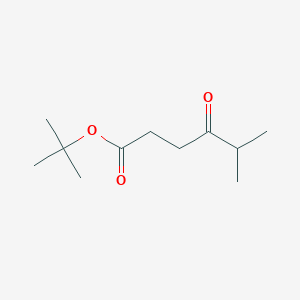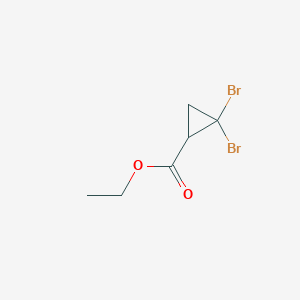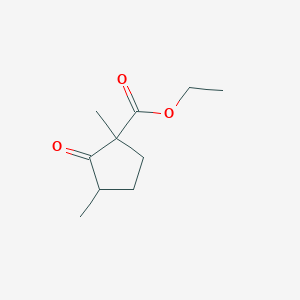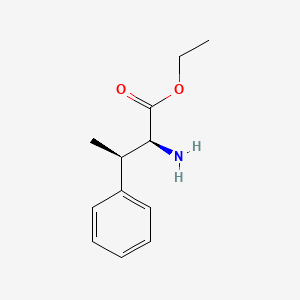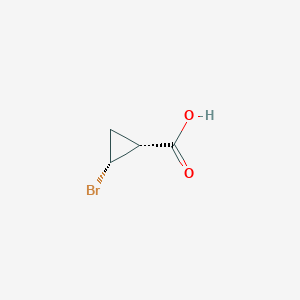
cis-2-Bromo-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Bromo-cyclopropanecarboxylic acid: is an organic compound with the molecular formula C4H5BrO2. It is a cyclopropane derivative where a bromine atom is attached to the second carbon of the cyclopropane ring, and a carboxylic acid group is attached to the first carbon. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Bromo-cyclopropanecarboxylic acid typically involves the bromination of cyclopropanecarboxylic acid. One common method is the addition of bromine to cyclopropanecarboxylic acid in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the formation of the cis isomer.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-2-Bromo-cyclopropanecarboxylic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropane derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropane derivatives.
- Oxidation reactions produce oxidized cyclopropane compounds.
- Reduction reactions result in alcohol derivatives of cyclopropane.
Scientific Research Applications
cis-2-Bromo-cyclopropanecarboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the synthesis of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-2-Bromo-cyclopropanecarboxylic acid involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. The carboxylic acid group can participate in various reactions, including esterification and amidation, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
trans-2-Bromo-cyclopropanecarboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the bromine and carboxylic acid groups.
2-Chloro-cyclopropanecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Cyclopropanecarboxylic acid: The parent compound without the bromine substitution.
Uniqueness: cis-2-Bromo-cyclopropanecarboxylic acid is unique due to its specific cis configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct chemical properties compared to its chlorine or unsubstituted counterparts.
Properties
IUPAC Name |
(1R,2R)-2-bromocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKVGTCMSVLBCD-STHAYSLISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
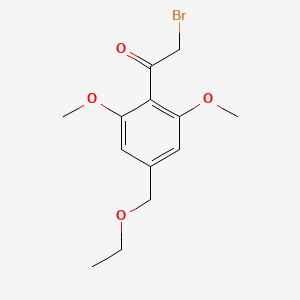
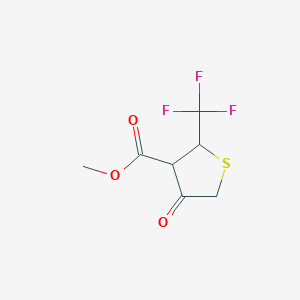
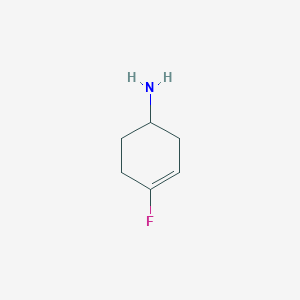
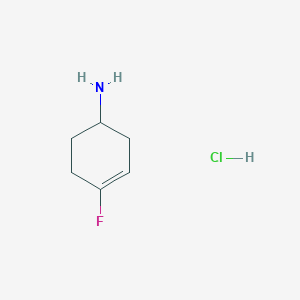
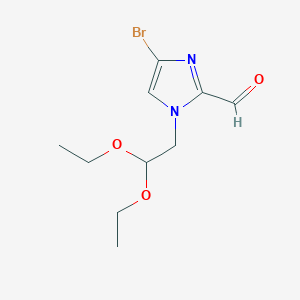
![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)
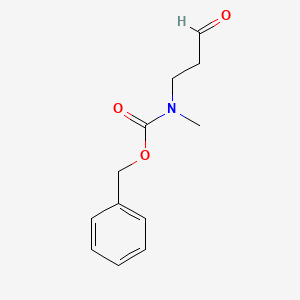

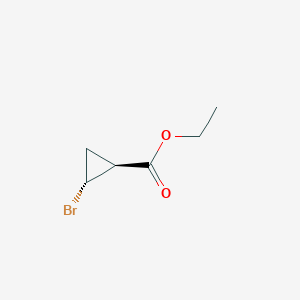
![cis-Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185606.png)
